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molecular formula C16H18N2O3 B8369333 4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide

4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide

Cat. No. B8369333
M. Wt: 286.33 g/mol
InChI Key: ZRLBFZPDAVMOPZ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

DEAD (1.094 g, 6.286 mmol) was added drop wise to a solution of 4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide (I-65d: 1.5 g, 5.238 mmol) and PPh3 (2.784 g, 10.477 mmol) in THF (40 mL) at 0° C. and the resulting reaction mass was stirred at room temperature for 1 hour. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was concentrated under reduced pressure and the crude residue was purified by column chromatography on silica gel (3% methanol in DCM) to afford 700 mg of the product (49.82% yield).
Name
DEAD
Quantity
1.094 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.784 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49.82%

Identifiers

REACTION_CXSMILES
CCOC(/N=N/C(OCC)=O)=O.O[CH2:14][CH2:15][C:16]1[C:21]([C:22]([NH:24][CH2:25][C:26]2[CH:31]=[CH:30][C:29]([O:32][CH3:33])=[CH:28][CH:27]=2)=[O:23])=[CH:20][N:19]=[CH:18][CH:17]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>C1COCC1.C(Cl)(Cl)Cl>[CH3:33][O:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][N:24]2[CH2:14][CH2:15][C:16]3[C:21](=[CH:20][N:19]=[CH:18][CH:17]=3)[C:22]2=[O:23])=[CH:27][CH:28]=1

Inputs

Step One
Name
DEAD
Quantity
1.094 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
1.5 g
Type
reactant
Smiles
OCCC1=CC=NC=C1C(=O)NCC1=CC=C(C=C1)OC
Name
Quantity
2.784 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by column chromatography on silica gel (3% methanol in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CN2C(C3=CN=CC=C3CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 49.82%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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